2-Hydroxyethyl-Salicylat

Übersicht

Beschreibung

Es handelt sich um ein nichtsteroidales Antirheumatikum, das häufig als Wirkstoff in topischen Analgetika zur Linderung leichter bis mittelschwerer Muskel- und Gelenkschmerzen eingesetzt wird . Diese Verbindung ist ein wichtiger Bestandteil vieler Cremes und Sprays, die entwickelt wurden, um Schmerzen, Beschwerden und Steifheit in Muskeln, Gelenken und Sehnen zu lindern .

Wissenschaftliche Forschungsanwendungen

Glykolsalicylat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung in Studien zu Veresterungs- und Hydrolysereaktionen verwendet.

Medizin: Es ist ein Wirkstoff in topischen Analgetika zur Behandlung von Muskel- und Gelenkschmerzen.

Industrie: Glykolsalicylat wird in der Formulierung von Cremes, Sprays und Pflastern zur Schmerzlinderung verwendet.

Wirkmechanismus

Glykolsalicylat entfaltet seine Wirkung durch seine entzündungshemmenden und schmerzlindernden Eigenschaften . Die Verbindung wirkt, indem sie das Enzym Cyclooxygenase (COX) hemmt, das an der Synthese von Prostaglandinen beteiligt ist . Prostaglandine sind Mediatoren von Entzündungen und Schmerzen, und ihre Hemmung führt zu einer reduzierten Entzündung und Schmerzlinderung . Glykolsalicylat wird über die Haut resorbiert und wirkt lokal an der Applikationsstelle .

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxyethyl salicylate, also known as Glycol salicylate, is the cyclooxygenase enzymes . These enzymes are responsible for the production of prostaglandins, which are molecules involved in the inflammatory response .

Mode of Action

2-Hydroxyethyl salicylate works by inhibiting the cyclooxygenase enzymes , thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain, making it an effective analgesic and anti-inflammatory agent .

Biochemical Pathways

The mechanism of action of 2-Hydroxyethyl salicylate is similar to that of other salicylates, which primarily involves the inhibition of cyclooxygenase enzymes . This inhibition disrupts the synthesis of prostaglandins, which are key players in the inflammatory response .

Result of Action

The inhibition of prostaglandin production by 2-Hydroxyethyl salicylate leads to a reduction in inflammation and pain . This makes it an effective component of many topical creams and sprays for the relief of aches, pains, and stiffness of the muscles, joints, and tendons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxyethyl salicylate. For instance, it should be kept in a dry, cool, and well-ventilated place . Additionally, it should be noted that this compound is incompatible with strong oxidizing agents .

Vorbereitungsmethoden

Glykolsalicylat wird durch Veresterung von Salicylsäure mit Ethylenglykol synthetisiert . Die Reaktion beinhaltet die Kondensation der Carboxygruppe der Salicylsäure mit einer der Hydroxygruppen des Ethylenglykols, was zur Bildung der Esterbindung führt . Industrielle Produktionsverfahren beinhalten typischerweise das Erhitzen der Reaktanten unter Rückflussbedingungen in Gegenwart eines sauren Katalysators, um die Reaktion zur Vollständigkeit zu treiben . Die Ausbeute an Glykolsalicylat kann durch Steuerung der Reaktionstemperatur und des molaren Verhältnisses der Reaktanten optimiert werden .

Analyse Chemischer Reaktionen

Glykolsalicylat durchläuft verschiedene chemische Reaktionen, darunter:

Veresterung: Die Bildung von Glykolsalicylat selbst ist eine Veresterungsreaktion zwischen Salicylsäure und Ethylenglykol.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen saure oder basische Katalysatoren für die Hydrolyse und Oxidationsmittel für Oxidationsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Salicylsäure, Ethylenglykol und verschiedene Oxidationsprodukte .

Vergleich Mit ähnlichen Verbindungen

Glykolsalicylat ist ähnlich wie andere Salicylate, wie Methylsalicylat und Acetylsalicylsäure (Aspirin) . es hat einzigartige Eigenschaften, die es besonders für topische Anwendungen geeignet machen . Im Gegensatz zu Methylsalicylat, das einen starken Geruch hat und Hautreizungen verursachen kann, ist Glykolsalicylat geruchlos und weniger reizend . Im Vergleich zu Acetylsalicylsäure ist Glykolsalicylat aufgrund seiner besseren Hautpenetration und lokalisierten Wirkung besser für die topische Anwendung geeignet .

Ähnliche Verbindungen umfassen:

Methylsalicylat: Wird als topisches Analgetikum und entzündungshemmendes Mittel verwendet.

Acetylsalicylsäure (Aspirin): Wird als orales Analgetikum, entzündungshemmendes und fiebersenkendes Mittel verwendet.

Salicylsäure: Wird in topischen Formulierungen wegen seiner keratolytischen und entzündungshemmenden Eigenschaften verwendet.

Die einzigartige Kombination aus Wirksamkeit, Sicherheit und Eignung für topische Anwendungen macht Glykolsalicylat zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis .

Biologische Aktivität

2-Hydroxyethyl salicylate (HES) is a salicylate derivative that has garnered attention for its biological activities, particularly in the realm of pain relief and anti-inflammatory effects. This compound is commonly found in topical formulations aimed at alleviating muscle and joint discomfort. The following sections will delve into its biological activities, mechanisms of action, clinical studies, and potential therapeutic applications.

2-Hydroxyethyl salicylate is chemically classified as a salicylate, which is known for its anti-inflammatory and analgesic properties. The compound's structure allows it to interact with various biological pathways:

- Anti-inflammatory Activity : HES inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition reduces inflammation and pain .

- Analgesic Effects : Similar to other salicylates, HES may modulate pain perception through central nervous system pathways, contributing to its effectiveness as a topical analgesic .

Clinical Studies and Efficacy

Several clinical studies have investigated the efficacy of 2-hydroxyethyl salicylate in treating musculoskeletal conditions:

Case Study: Ankle Joint Distortion

A randomized controlled trial involving 570 patients with acute ankle joint distortion compared the efficacy of a combination spray containing arnica tincture and hydroxyethyl salicylate against placebo and single components. Key findings included:

- Pain Reduction : The combination group showed significantly greater pain relief compared to the control groups (P < 4 × 10^-7) with a visual analogue scale (VAS) score improvement of 12.1 mm compared to arnica alone .

- Swelling Reduction : The combination treatment also led to a more significant decrease in ankle swelling over time, with a mean reduction of 8.1 mm versus lower reductions in other groups .

Table 1: Summary of Clinical Findings on HES

| Study Type | Sample Size | Treatment Group | Pain Reduction (VAS) | Swelling Reduction |

|---|---|---|---|---|

| Randomized Controlled Trial | 570 | HES + Arnica | 12.1 mm | 8.1 mm |

| Placebo-Controlled Study | Varies | HES Only | 7.5 mm | Lower than combo |

| Comparative Analysis | Varies | Control Group | 18.7 mm | Not significant |

Pharmacological Roles Beyond Pain Relief

Emerging research indicates that HES may possess additional pharmacological properties:

Safety and Toxicology

While generally considered safe for topical use, some studies have reported contact dermatitis associated with formulations containing hydroxyethyl salicylate . It is crucial to monitor for allergic reactions, especially in patients with sensitivities to salicylates.

Eigenschaften

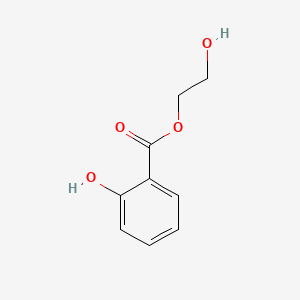

IUPAC Name |

2-hydroxyethyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-3-1-2-4-8(7)11/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYLCBNXHHHPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048987 | |

| Record name | 2-Hydroxyethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Similar to other salicylates. Salicylates and other analgesics and anti-inflammatory drugs, particularly the non-steroidal anti-inflammatory drugs (NSAID) mainly used in rheumatology, inhibit cyclooxygenase, therefore reducing prostaglandin synthesis. | |

| Record name | Glycol salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87-28-5 | |

| Record name | Glycol salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycol salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxyethyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1VBB7AXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.